REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[CH:12]([C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1)[CH2:13][C:14](O)=[O:15].C([Li])CCC.Cl>C(OCC)C>[F:23][C:20]1[CH:19]=[CH:18][C:17]([CH:12]2[C:3]3[C:4](=[CH:5][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:7][CH:2]=3)[C:14](=[O:15])[CH2:13]2)=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C(F)(F)F)C(CC(=O)O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at zero degrees Centigrade for 11/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept between -2 and -5 degrees Centigrade
|
Type
|
CUSTOM
|
Details
|
The orgranic phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with a 10% solution of sodium carbonate in water
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
evaporation there
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CC(C2=CC(=CC=C12)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |